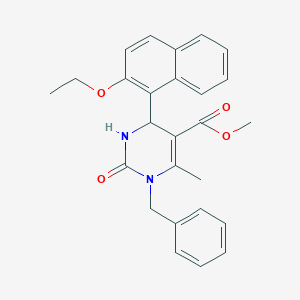
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide, also known as CCPA, is a synthetic compound that has been widely studied due to its potential therapeutic applications. CCPA belongs to the class of adenosine A1 receptor agonists, which are known to play a key role in regulating various physiological processes such as sleep, pain, and cardiovascular function.
Applications De Recherche Scientifique
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction. In addition, 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has been shown to have potential applications in the treatment of sleep disorders, such as insomnia.
Mécanisme D'action
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide acts as an adenosine A1 receptor agonist, which means that it binds to and activates these receptors. Adenosine receptors are widely distributed throughout the body and play a key role in regulating various physiological processes. Activation of adenosine A1 receptors leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in the release of neurotransmitters such as glutamate and substance P. This results in the analgesic and anti-inflammatory effects of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide.
Biochemical and Physiological Effects:
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the release of anti-inflammatory cytokines, such as IL-10. 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has also been shown to decrease the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. In addition, 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has been shown to reduce oxidative stress and to increase the expression of antioxidant enzymes such as SOD and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide is its selectivity for adenosine A1 receptors, which means that it has fewer off-target effects compared to other compounds that target multiple receptor types. This makes 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide a useful tool for studying the role of adenosine A1 receptors in various physiological processes. However, one of the limitations of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide. One area of interest is the potential use of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide in the treatment of sleep disorders, such as insomnia. Another area of interest is the potential use of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction. Further studies are also needed to elucidate the mechanisms underlying the analgesic and anti-inflammatory effects of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide, as well as its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide involves the reaction between 2-chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide and sodium hydride in dimethylformamide. The reaction is carried out at room temperature, and the resulting product is purified using column chromatography. The yield of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide is typically around 60-70%.
Propriétés
IUPAC Name |
2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-9-13(18)16-10-4-5-12(11(15)8-10)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYZYQLYMFYUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![(6-Ethyl-4-methyl-2-oxochromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7544040.png)
![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane](/img/structure/B7544048.png)
![N-(2-furylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B7544055.png)


![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide](/img/structure/B7544071.png)

![N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B7544085.png)
![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7544086.png)
![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B7544094.png)
![[5-[(Benzylamino)methyl]furan-2-yl]methanol](/img/structure/B7544100.png)